N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
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Overview
Description
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features a quinazolinone core linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the ethyl and methoxy groups. The final step involves coupling the quinazolinone derivative with the indole-6-carboxamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents to the indole or quinazolinone rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research might focus on its effects on specific enzymes or receptors, as well as its overall pharmacokinetic and pharmacodynamic profiles.
Industry
In industry, this compound could be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide include other quinazolinone derivatives and indole-based compounds. Examples include:
- N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- (S)-2-Ethoxy-4-[2-oxo-2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]ethyl]benzoic acid
Uniqueness
What sets this compound apart is its unique combination of a quinazolinone core and an indole moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-4-21-26-18-13-20(31-3)19(30-2)12-16(18)23(29)27(21)10-9-25-22(28)15-6-5-14-7-8-24-17(14)11-15/h5-8,11-13,24H,4,9-10H2,1-3H3,(H,25,28) |
InChI Key |
SNSKGRIJSNLZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4)OC)OC |
Origin of Product |
United States |
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